molecular formula C24H20N4O2 B13800285 4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide CAS No. 24664-64-0

4'-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide

Cat. No.: B13800285
CAS No.: 24664-64-0
M. Wt: 396.4 g/mol
InChI Key: NABSSQCTERMFBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide typically involves the condensation of 1,3-diphenyl-2-pyrazolin-5-one with p-methylaminobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets are still under investigation, but its pyrazoline ring is believed to play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-((1,3-Diphenyl-5-oxo-2-pyrazolin-4-ylidene)methylamino)acetanilide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

CAS No.

24664-64-0

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C24H20N4O2/c1-17(29)26-20-14-12-19(13-15-20)25-16-22-23(18-8-4-2-5-9-18)27-28(24(22)30)21-10-6-3-7-11-21/h2-16,27H,1H3,(H,26,29)

InChI Key

NABSSQCTERMFBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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